molecular formula C13H10O5 B12368130 Pdk4-IN-2

Pdk4-IN-2

Cat. No.: B12368130
M. Wt: 246.21 g/mol
InChI Key: LYFCHMYCNHQFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pdk4-IN-2 is a small molecule inhibitor specifically targeting pyruvate dehydrogenase kinase 4 (PDK4). Pyruvate dehydrogenase kinase 4 is an enzyme that plays a crucial role in the regulation of glucose metabolism by inhibiting the pyruvate dehydrogenase complex. This inhibition leads to a decrease in the conversion of pyruvate to acetyl coenzyme A, thereby reducing the entry of pyruvate into the tricarboxylic acid cycle and promoting glycolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pdk4-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as halides, amines, and alcohols.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Key considerations include:

    Reaction Temperature and Pressure: Optimizing these parameters to ensure maximum yield and purity.

    Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents.

    Purification Techniques: Employing large-scale purification methods such as high-performance liquid chromatography (HPLC) and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pdk4-IN-2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions are commonly used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halides, amines, and alcohols are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being modified. For example:

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced derivatives with different functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Pdk4-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of pyruvate dehydrogenase kinase 4 in metabolic pathways.

    Biology: Employed in cellular and molecular biology research to investigate the regulation of glucose metabolism.

    Medicine: Explored as a potential therapeutic agent for metabolic diseases such as diabetes and cancer.

    Industry: Utilized in the development of new drugs targeting metabolic pathways.

Mechanism of Action

Pdk4-IN-2 exerts its effects by specifically inhibiting pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. As a result, the conversion of pyruvate to acetyl coenzyme A is promoted, enhancing the entry of pyruvate into the tricarboxylic acid cycle and reducing glycolysis. The molecular targets and pathways involved include:

    Pyruvate Dehydrogenase Complex: The primary target of this compound.

    Glycolysis and Tricarboxylic Acid Cycle: Pathways affected by the inhibition of pyruvate dehydrogenase kinase 4.

Comparison with Similar Compounds

Pdk4-IN-2 is unique compared to other pyruvate dehydrogenase kinase inhibitors due to its specificity for pyruvate dehydrogenase kinase 4. Similar compounds include:

    Pyruvate Dehydrogenase Kinase 1 Inhibitors: Target pyruvate dehydrogenase kinase 1 with different specificity and effects.

    Pyruvate Dehydrogenase Kinase 2 Inhibitors: Target pyruvate dehydrogenase kinase 2, affecting different metabolic pathways.

    Pyruvate Dehydrogenase Kinase 3 Inhibitors: Target pyruvate dehydrogenase kinase 3, with distinct biological effects.

This compound stands out due to its targeted inhibition of pyruvate dehydrogenase kinase 4, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

methyl 4-hydroxy-7-methyl-5,8-dioxonaphthalene-2-carboxylate

InChI

InChI=1S/C13H10O5/c1-6-3-9(14)11-8(12(6)16)4-7(5-10(11)15)13(17)18-2/h3-5,15H,1-2H3

InChI Key

LYFCHMYCNHQFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=C(C=C2O)C(=O)OC

Origin of Product

United States

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